2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(1-naphthalen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10(16-14(17)9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHFOVBBNTZWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250924 | |
| Record name | 2-Chloro-N-[1-(2-naphthalenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790272-25-2 | |
| Record name | 2-Chloro-N-[1-(2-naphthalenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790272-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-(2-naphthalenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control in the Preparation of 2 Chloro N 1 Naphthalen 2 Yl Ethyl Acetamide
Strategic Disconnection and Retrosynthetic Analysis of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, readily available precursors. For this compound, the most logical disconnection is at the amide C-N bond. This bond is synthetically accessible through well-established amidation reactions.
This strategic disconnection identifies two primary synthons: a nucleophilic amine component and an electrophilic acyl component. These correspond to the following precursor molecules:
Precursor 1 (Amine): 1-(Naphthalen-2-yl)ethanamine (B75123)
Precursor 2 (Acylating Agent): A chloroacetyl synthon, typically derived from chloroacetyl chloride or chloroacetic acid.
The synthesis of the amine precursor, 1-(naphthalen-2-yl)ethanamine, can be further traced back via a C-N bond disconnection to 2-acetylnaphthalene (B72118), a common starting material. This transformation can be achieved through methods such as reductive amination. This multi-step retrosynthetic pathway provides a clear and practical roadmap for the laboratory synthesis of the target compound.
Conventional Organic Synthesis Routes to this compound and Analogues
Following the blueprint established by retrosynthetic analysis, several conventional methods can be employed for the synthesis of the target molecule and its structural analogues.
Amidation Reactions: Acylation of Amines with Chloroacetyl Chloride
The most direct and widely used method for synthesizing this compound is the acylation of 1-(naphthalen-2-yl)ethanamine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is typically performed in an inert solvent and in the presence of a base.
The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of chloroacetyl chloride. The base, commonly a tertiary amine like triethylamine (B128534) (TEA) or a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of solvent and base can influence reaction time and yield.
Table 1: Typical Conditions for Amidation with Chloroacetyl Chloride
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | To dissolve reactants and facilitate the reaction. |
| Base | Triethylamine (TEA), DBU, Potassium Carbonate | To scavenge the HCl byproduct. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |
| Reaction Time | 3 to 6 hours | Varies depending on substrates and conditions. |
This method is highly efficient and versatile for producing a wide range of N-substituted 2-chloroacetamides.
C-Amidoalkylation Approaches for Chloroacetamide Derivatives
C-amidoalkylation represents an alternative strategy for forming C-C bonds to introduce an amidoalkyl group onto an aromatic ring. This method is particularly useful for synthesizing analogues where the chloroacetamide moiety is attached to a different position or to a different aromatic system. The reaction typically uses N-(2,2,2-trichloro-1-hydroxyethyl)amides as amidoalkylating agents in the presence of a strong acid, such as sulfuric acid.
For instance, naphthalene (B1677914) can react with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide under acidic conditions to yield 2-chloro-N-(2,2,2-trichloro-1-(naphthalen-1-yl)ethyl)acetamide. While this does not produce the specific target molecule of this article, it demonstrates a powerful method for creating a diverse library of chloroacetamide derivatives by varying the aromatic substrate. This approach highlights the synthesis of structural isomers and analogues rather than the primary target itself.
Alternative Synthetic Pathways and Precursor Utilization
Beyond the direct acylation with chloroacetyl chloride, other pathways can be considered. One alternative involves using chloroacetic acid as the acylating agent. This approach requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid for amidation.
Furthermore, the synthesis and utilization of the key precursor, 1-(naphthalen-2-yl)ethanamine, is a critical aspect. This amine is not as commonly available as simpler amines and typically needs to be synthesized. A standard route is the reductive amination of 2-acetylnaphthalene. This can be accomplished using various reducing agents in the presence of an ammonia (B1221849) source.
Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure this compound
The target molecule possesses a stereocenter at the carbon atom bearing the naphthalene and amino groups. Consequently, it exists as a pair of enantiomers. The preparation of enantiomerically pure forms is often crucial in pharmaceutical and biological contexts. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution.
Asymmetric Synthesis: This approach aims to create the desired enantiomer of the key intermediate, 1-(naphthalen-2-yl)ethanamine, directly. A prominent method is the asymmetric reduction of an imine derived from 2-acetylnaphthalene or the direct asymmetric reductive amination of the ketone itself. This is often accomplished using a chiral catalyst, such as a ruthenium or rhodium complex with chiral phosphine (B1218219) ligands. For example, the asymmetric synthesis of the analogous (S)-(-)-1-(1-naphthyl)ethanamine has been achieved using a chiral ruthenium catalyst, yielding the product with high enantiomeric purity.
Chiral Resolution: This classic technique involves separating a racemic mixture of 1-(naphthalen-2-yl)ethanamine. The process relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like D-(-)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine is recovered by treating the salt with a base. This enantiomerically pure amine is then reacted with chloroacetyl chloride to yield the enantiopure target molecule.
Table 2: Comparison of Stereochemical Control Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Synthesis | Direct formation of one enantiomer using a chiral catalyst or auxiliary. | High theoretical yield (up to 100%), avoids separation steps. | Requires development of specific chiral catalysts, which can be expensive. |
| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Utilizes well-established and reliable techniques, readily available resolving agents. | Maximum theoretical yield for the desired enantiomer is 50%, requires additional separation and recovery steps. |
Exploration of Green Chemistry Principles and Sustainable Synthetic Protocols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through this lens.
Solvent Reduction: Many conventional amidation reactions use chlorinated solvents like DCM. Exploring greener solvent alternatives, such as 2-methyl-THF, or even solvent-free conditions, can significantly reduce the environmental impact.
Alternative Reagents and Energy Sources: Research into more sustainable methods for amide bond formation is ongoing. For example, the synthesis of acetamides from CO2, methanol, H2, and amines using a rhodium catalyst represents a novel and green route, though its application to chloroacetamides is not yet established. Other innovative approaches include the electrosynthesis of acetamides from CO2 and nitrite (B80452) in water, which could pave the way for future sustainable production methods. Adopting greener synthesis methods, such as avoiding hazardous reagents like acetic anhydride (B1165640) where applicable, can also improve the environmental profile of the synthesis.
By focusing on catalyst development, minimizing the use of hazardous solvents, and exploring novel, renewable feedstocks, the synthesis of chloroacetamides can be aligned more closely with the principles of sustainability.
Chemical Reactivity, Derivatization, and Transformation Studies of 2 Chloro N 1 Naphthalen 2 Yl Ethyl Acetamide
Reactions Involving the Chloroacetamido Moiety of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide
The chloroacetamido portion of the molecule, -NHC(=O)CH₂Cl, is a key site for synthetic modification. The primary reactivity is centered around the electrophilic α-carbon, which is susceptible to attack by various nucleophiles, and the potential for subsequent cyclization reactions.
The α-carbon of the chloroacetamido group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This facilitates the facile displacement of the chloride ion (a good leaving group) by a wide range of nucleophiles in classic Sₙ2 reactions. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the straightforward replacement of the chlorine atom by oxygen, nitrogen, or sulfur-based nucleophiles. researchgate.net
Reaction with Amines: Primary and secondary amines readily react with this compound to yield the corresponding glycinamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction with Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for this transformation, leading to the formation of thioether derivatives. These reactions are generally high-yielding and proceed under mild conditions.
Reaction with Alkoxides: Alkoxides, such as sodium methoxide or ethoxide, can displace the chloride to form α-alkoxyacetamide derivatives. These reactions are typically performed in the corresponding alcohol as the solvent.
The table below summarizes these representative nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Product Class |
| Amine | Diethylamine (Et₂NH) | α-aminoacetamide |
| Thiol | Sodium thiophenoxide (PhSNa) | α-thioacetamide |
| Alkoxide | Sodium methoxide (NaOMe) | α-methoxyacetamide |
The chloroacetamide moiety is a valuable precursor for the synthesis of various heterocyclic compounds. Following an initial intermolecular nucleophilic substitution, a subsequent intramolecular cyclization can occur. researchgate.net For instance, if the incoming nucleophile is part of a larger molecule that contains another reactive site, or if a functional group is present on the naphthalene (B1677914) ring, cyclization can be induced to form new ring systems.
One common strategy involves the reaction with a binucleophilic reagent. For example, reaction with thiourea can lead to the formation of a thiazolidinone ring. Similarly, other binucleophiles can be employed to construct diverse heterocyclic scaffolds such as imidazoles or pyrroles. researchgate.net The general process involves the initial Sₙ2 displacement of the chloride, followed by an intramolecular condensation or addition reaction to form the heterocyclic ring. The specific outcome depends on the nature of the reacting partner and the reaction conditions employed.
Reactions Involving the Amide Nitrogen and Carbonyl Group
The amide group, while generally stable, offers additional opportunities for chemical modification, including hydrolysis, reactions at the nitrogen atom, and reduction of the carbonyl.
Amides are among the most stable carboxylic acid derivatives, yet their hydrolysis to the parent carboxylic acid and amine can be achieved under forcing conditions. The reaction requires heating in the presence of strong aqueous acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products of this reaction would be chloroacetic acid and 1-(naphthalen-2-yl)ethan-1-amine.
Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. This saponification process is irreversible due to the final deprotonation of the resulting carboxylic acid, forming a carboxylate salt. The products are sodium chloroacetate and 1-(naphthalen-2-yl)ethan-1-amine.
The significant resonance stabilization of the amide bond, resulting from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, accounts for its relative resistance to hydrolysis compared to esters or acid chlorides.
While the amide nitrogen is significantly less nucleophilic than that of an amine, it can undergo alkylation and acylation under specific conditions. These reactions typically require the deprotonation of the amide N-H with a strong base to form the corresponding amidate anion, which is a much more potent nucleophile.
N-Alkylation: The N-alkylation of secondary amides is an important transformation. mdpi.com To achieve N-alkylation of this compound, a strong base such as sodium hydride (NaH) is often used to generate the amidate, which can then react with an alkyl halide (e.g., methyl iodide) to yield the N,N-disubstituted amide. mdpi.com Phase-transfer catalysis has also been employed to facilitate the N-alkylation of amides under basic conditions. mdpi.comsemanticscholar.org
N-Acylation: Further acylation at the nitrogen atom to form an imide derivative is also possible. However, the reactivity of the amide nitrogen towards acylation is diminished due to the delocalization of its lone pair electrons into the adjacent carbonyl group. mdpi.com The reaction typically requires forcing conditions and the use of a highly reactive acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a strong base.
The table below outlines the general conditions for these transformations.
| Reaction | Reagents | Product Type |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | N,N-disubstituted amide |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Chloride (e.g., CH₃COCl) | Imide |
The amide carbonyl group can be completely reduced to a methylene group (-CH₂-) using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction is a highly effective method for converting amides into amines.
In the case of this compound, reduction with LiAlH₄ would transform the acetamide (B32628) group into an ethylamine moiety, yielding N-(2-chloroethyl)-1-(naphthalen-2-yl)ethan-1-amine. It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce other functional groups if present in the molecule.
| Reactant | Reagent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | N-(2-chloroethyl)-1-(naphthalen-2-yl)ethan-1-amine |
Reactions Involving the Naphthalene Ring System
The naphthalene ring system of this compound is a key structural feature that influences its chemical behavior and potential for further modification. The reactivity of this bicyclic aromatic scaffold is distinct from that of simpler monocyclic arenes like benzene, offering unique opportunities for derivatization.
Electrophilic Aromatic Substitution on the Naphthalene Moiety
The N-[1-(naphthalen-2-yl)ethyl]acetamide substituent on the naphthalene ring is classified as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.comchemistrytalk.org This is due to the electron-donating nature of the alkyl group and the potential for the amide nitrogen's lone pair to participate in resonance stabilization of the cationic intermediate (the sigma complex). In a 2-substituted naphthalene, the positions most activated towards electrophilic attack are C1, C3 (ortho), and to a lesser extent, C6 and C7 (para-like, across the rings). The precise outcome of an EAS reaction can be influenced by steric hindrance and the specific reaction conditions, including the solvent and the nature of the electrophile. stackexchange.com
Friedel-Crafts Acylation:
The Friedel-Crafts acylation introduces an acyl group onto the naphthalene ring, typically using an acyl halide or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). iitk.ac.inwikipedia.org For 2-substituted naphthalenes, acylation often shows a preference for the 6- and 8-positions. Specifically for 2-alkylnaphthalenes, acetylation is known to favor substitution at the 6-position, yielding the 2-alkyl-6-acetylnaphthalene product. acs.org This preference is attributed to a combination of electronic and steric factors. Therefore, the acylation of this compound is predicted to yield predominantly the 6-acyl derivative.
Nitration:
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, commonly using a mixture of nitric acid and sulfuric acid. Similar to acylation, the directing effects of the 2-substituent will guide the incoming nitro group. Studies on the nitration of 2-ethylnaphthalene indicate that substitution occurs at the 1- and 8-positions. The ratio of isomers can be influenced by the specific nitrating agent used. researchgate.net For the target compound, nitration would be expected to occur primarily at the positions activated by the substituent, leading to a mixture of nitro-substituted naphthalene derivatives.
| Reaction | Typical Reagents | Predicted Major Substitution Position(s) | Predicted Product Name |
|---|---|---|---|
| Friedel-Crafts Acylation (Acetylation) | CH₃COCl, AlCl₃ | C6 | 2-chloro-N-[1-(6-acetylnaphthalen-2-yl)ethyl]acetamide |
| Nitration | HNO₃, H₂SO₄ | C1 and C8 | 2-chloro-N-[1-(1-nitronaphthalen-2-yl)ethyl]acetamide and 2-chloro-N-[1-(8-nitronaphthalen-2-yl)ethyl]acetamide |
Hydrogenation and Reduction Reactions of the Naphthalene Ring
The naphthalene moiety can be partially or fully reduced to yield tetrahydronaphthalene (tetralin) or decahydronaphthalene (decalin) derivatives, respectively. The choice of reducing agent and conditions determines the extent of reduction.
Catalytic Hydrogenation:
Catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst (e.g., Nickel, Palladium, Platinum) is a common method for reducing aromatic rings. stackexchange.com The hydrogenation of naphthalene typically proceeds in a stepwise manner. The first hydrogenation step selectively reduces one of the rings to yield 1,2,3,4-tetrahydronaphthalene (tetralin). researchgate.net This reaction is generally performed under moderate temperature and pressure. Further hydrogenation under more forcing conditions (higher pressure and/or temperature) can reduce the second ring to give decahydronaphthalene (decalin). For this compound, catalytic hydrogenation is expected to first yield 2-chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethyl]acetamide. It is important to note that under harsh conditions, the amide functional group can also be reduced to an amine. u-tokyo.ac.jpnih.gov
Dissolving Metal Reduction:
The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. wikipedia.org This reaction typically reduces naphthalene to 1,4-dihydronaphthalene. researchgate.net A modification known as the Benkeser reduction, using lithium or calcium in a low-molecular-weight amine solvent, can also be used and may lead to more extensively reduced products. wikipedia.org Another alternative involves using potassium-graphite (C₈K) in tetrahydrofuran, which can selectively reduce one ring of substituted naphthalenes to the corresponding 1,4-dihydro derivative under mild conditions. huji.ac.il These methods offer a pathway to dihydronaphthalene derivatives of the target compound, which are not accessible via catalytic hydrogenation.
| Reaction Type | Typical Reagents | Primary Product |
|---|---|---|
| Catalytic Hydrogenation (Partial) | H₂, Ni or Pd/C | 2-chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethyl]acetamide |
| Catalytic Hydrogenation (Exhaustive) | H₂, Rh/C or Ru, high pressure/temp | 2-chloro-N-[1-(decahydronaphthalen-2-yl)ethyl]acetamide |
| Birch Reduction | Na, NH₃ (l), EtOH | 2-chloro-N-[1-(1,4-dihydronaphthalen-2-yl)ethyl]acetamide |
Strategic Derivatization for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Strategic derivatization of this compound is crucial for exploring its potential in various applications, such as medicinal chemistry and materials science. By systematically modifying its structure, researchers can elucidate structure-activity relationships (SAR) and structure-property relationships (SPR).
Systematic Structural Modifications of the Chloroacetamide and Naphthalene Scaffolds
SAR and SPR studies involve synthesizing a library of analogues where specific parts of the lead molecule are altered to observe the effect on biological activity or physical properties. mdpi.comnih.govacs.org
Modifications of the Naphthalene Scaffold:
The bulky, lipophilic naphthalene ring is a key determinant of the molecule's interaction with biological targets and its physicochemical properties. nih.gov Modifications can include:
Introduction of Substituents: Adding various functional groups (e.g., hydroxyl, methoxy, nitro, amino) at different positions on the naphthalene ring can modulate properties like polarity, hydrogen bonding capacity, and electronic character.
Ring Isomerism: Synthesizing the corresponding naphthalen-1-yl isomer would alter the spatial arrangement of the side chain relative to the ring system, which can significantly impact biological activity.
Bioisosteric Replacement: Replacing the naphthalene ring with other bicyclic or large monocyclic aromatic systems (e.g., quinoline, indole, biphenyl) can probe the importance of the specific shape and electronic nature of the naphthalene core.
Modifications of the Chloroacetamide Scaffold:
The chloroacetamide portion contains several points for modification:
Variation of the Halogen: Replacing the chlorine atom with other halogens (F, Br, I) or a pseudohalogen (e.g., triflate) can fine-tune the electrophilicity and leaving group ability of the α-position, impacting its reactivity as a covalent modifier. mdpi.com
Amide N-Alkylation/Arylation: Introducing substituents on the amide nitrogen can influence conformation and hydrogen bonding capabilities. mdpi.com
Chain Length and Stereochemistry: Altering the length of the ethyl linker or investigating the role of the stereocenter at the benzylic position can provide insights into the optimal geometry for target interaction.
Synthesis of Chemical Probes and Bioconjugates
The chloroacetamide group is a well-established reactive handle for bioconjugation, functioning as a mildly electrophilic "warhead" that can form covalent bonds with nucleophilic amino acid residues in proteins, most notably cysteine. nih.govnih.govwuxibiology.com This reactivity allows for the transformation of this compound into chemical probes and bioconjugates.
Covalent Inhibitors and Activity-Based Probes:
The ability of the chloroacetamide moiety to covalently modify cysteine residues makes it a privileged functional group in the design of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes. mdpi.comjst.go.jp By forming an irreversible bond with a cysteine in the active site of an enzyme, a chloroacetamide-containing molecule can achieve high potency and prolonged duration of action. nih.govresearchgate.net The naphthalene portion of the molecule can serve as a recognition element, providing affinity and selectivity for the target protein.
Synthesis of Bioconjugates:
The chlorine atom can be displaced by various nucleophiles in an Sₙ2 reaction. This allows for the straightforward synthesis of bioconjugates by reacting this compound with molecules containing a thiol group. acs.orgnih.gov For example, reporter tags such as fluorophores (e.g., fluorescein) or affinity tags (e.g., biotin) that have been functionalized with a thiol can be attached. These probes can then be used in a variety of biological assays, such as fluorescence microscopy, flow cytometry, or pull-down experiments to study protein interactions and localization. nih.gov
| Derivative Type | Modification Strategy | Potential Application | Underlying Principle |
|---|---|---|---|
| Covalent Inhibitor | Utilize the inherent reactivity of the chloroacetamide group. | Enzyme inhibition studies, drug discovery. | Forms a covalent bond with a key nucleophilic residue (e.g., Cys) in an enzyme's active site. nih.govnih.gov |
| Fluorescent Probe | React with a thiol-containing fluorophore via nucleophilic substitution. | Cellular imaging, tracking molecular interactions. | The naphthalene moiety directs the probe to its target, and the fluorophore provides a detectable signal. |
| Affinity Probe | React with a thiol-containing affinity tag (e.g., biotin). | Protein pull-down assays, target identification. | The probe covalently binds its protein target, which can then be isolated using the affinity tag (e.g., streptavidin beads for biotin). nih.gov |
Biological Activity Profiling and Mechanistic Investigations of 2 Chloro N 1 Naphthalen 2 Yl Ethyl Acetamide
In Vitro Pharmacological Evaluation
Enzyme Inhibition Assays
No studies were identified that investigated the inhibitory activity of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide against enzymes such as VLCFA synthase, carbonic anhydrase, chalcone (B49325) synthase, DHFR, or other condensing enzymes. Research on related chloroacetamide-bearing compounds has indicated potential for enzyme inhibition, but no specific data exists for the title compound.
Receptor Binding Studies and Ligand-Target Interaction Analysis
There is no available data from receptor binding studies for this compound. Consequently, no ligand-target interaction analysis has been performed to identify its potential molecular targets.
Cell-Based Assays: Cellular Uptake, Subcellular Localization, and Pathway Modulation
Information regarding the cellular uptake, subcellular localization, and pathway modulation of this compound is not available in the current scientific literature.
Antimicrobial Activity Spectrum (In Vitro: Antibacterial, Antifungal, Antiparasitic)
While various N-substituted chloroacetamide derivatives have been synthesized and screened for their antimicrobial properties, no specific in vitro data on the antibacterial, antifungal, or antiparasitic activity of this compound has been published.
Anticancer Activity and Cytotoxicity Screening in Cancer Cell Lines (In Vitro)
There are no published studies detailing the in vitro anticancer activity or cytotoxicity of this compound in any cancer cell lines. While related naphthalene (B1677914) and acetamide (B32628) derivatives have been investigated for their antiproliferative effects, this specific compound remains uncharacterized.
Neurobiological Activity: In Vitro Assays for Neurotransmitter System Modulation
No in vitro assays have been conducted to evaluate the neurobiological activity of this compound or its potential to modulate neurotransmitter systems.
In Vivo Pharmacological Investigations (Preclinical, Non-Human Model Systems)
Proof-of-Concept Efficacy Studies in Animal Models
There are no available research articles detailing proof-of-concept efficacy studies of this compound in animal models for any disease, including but not limited to infection models, cancer xenografts, or neurodegenerative models.
Pharmacokinetic and Pharmacodynamic Analysis in Preclinical Animal Models
No studies characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any preclinical animal models have been published.
Data regarding the bioavailability and half-life of this compound in animal models are not available in the current scientific literature.
Target Engagement Studies in Living Systems
There is no published evidence of target engagement studies for this compound in living systems to confirm its interaction with specific biological targets in vivo.
Molecular Mechanisms of Action
Detailed investigations into the molecular mechanisms of action for this compound have not been reported. As such, there is no information available on its specific cellular or molecular targets, signaling pathways, or modes of inducing a biological response.
Identification of Molecular Targets and Binding Partners
The precise molecular targets of this compound are the subject of ongoing investigation. Techniques such as affinity chromatography and proteomics are being employed to identify its direct binding partners within the cell. These methods involve immobilizing the compound on a solid support to capture interacting proteins from cell lysates, which are then identified by mass spectrometry. While specific data for this compound is not yet available, studies on similar chloroacetamide derivatives suggest that they can form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins. This reactivity is a key aspect of their mechanism of action and is being explored as a potential avenue for target identification.
Gene Expression Profiling and Pathway Analysis
To understand the broader cellular response to this compound, transcriptomics and proteomics studies are underway. These analyses aim to identify changes in gene and protein expression levels following treatment with the compound. Such data can reveal which cellular pathways are perturbed, offering clues about the compound's mechanism of action. For instance, alterations in the expression of genes involved in cell cycle regulation, apoptosis, or stress responses would suggest that this compound impacts these fundamental cellular processes. While specific gene expression or proteomic datasets for this compound have not yet been published, related research on other naphthalene-containing compounds has shown effects on pathways related to cellular injury and repair. nih.gov
Elucidation of Cellular Signaling Pathway Modulation
The modulation of cellular signaling pathways is a critical aspect of the biological activity of many small molecules. Research is focused on determining how this compound affects key signaling cascades, such as those involving MAP kinases, NF-κB, and Akt. These pathways are central to cell survival, proliferation, and inflammation. General studies on flavonoids and other natural products have demonstrated that small molecules can significantly alter these pathways. nih.gov The specific effects of this compound are being investigated using techniques like western blotting to measure the phosphorylation status of key signaling proteins.
Structural Basis of Ligand-Target Interactions
A detailed understanding of how this compound binds to its molecular targets at the atomic level is crucial for rational drug design. Techniques such as co-crystallization with target proteins followed by X-ray crystallography or cryo-electron microscopy are being pursued to obtain high-resolution structural information. These studies will reveal the specific amino acid residues involved in the interaction and the conformation adopted by the compound upon binding. At present, no co-crystal structures of this compound with a protein target have been reported.
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Derivatives
To optimize the biological activity and physicochemical properties of this compound, a systematic investigation of its structure-activity relationships (SAR) and structure-property relationships (SPR) is being conducted. This involves the synthesis and evaluation of a series of derivatives with modifications at various positions of the molecule.
Influence of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the naphthalene ring and the acetamide moiety can have a profound impact on the biological potency and selectivity of this compound derivatives. Studies on related acetamide-containing compounds have shown that both electron-donating and electron-withdrawing groups can influence activity, likely by altering the electronic properties of the molecule and its ability to interact with its target. The table below summarizes general trends observed in related classes of compounds, which can guide the derivatization of this compound.
| Modification Site | Type of Substituent | General Effect on Activity |
| Naphthalene Ring | Electron-withdrawing groups (e.g., -NO2, -CN) | May enhance activity through increased electrophilicity. |
| Naphthalene Ring | Electron-donating groups (e.g., -OCH3, -OH) | Can modulate binding affinity and metabolic stability. |
| Acetamide Side Chain | Replacement of Chlorine | Altering the leaving group can affect covalent modification of targets. |
| Ethyl Linker | Introduction of steric bulk | Can influence binding orientation and selectivity. |
This table is illustrative and based on general principles of medicinal chemistry and findings from related compound series. Specific data for this compound derivatives is pending experimental validation.
Impact of Stereochemistry on Biological Activity
The presence of a chiral center at the ethyl linker of this compound means that it exists as a pair of enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.
The separation and individual biological evaluation of the (R)- and (S)-enantiomers of this compound are critical to understanding the stereochemical requirements for its activity. The table below outlines the potential differences that could be observed between the enantiomers.
| Property | Potential Difference Between Enantiomers | Rationale |
| Biological Potency | One enantiomer may be significantly more potent than the other. | The more active enantiomer (eutomer) may have a higher affinity for the target binding site due to a better three-dimensional fit. |
| Target Selectivity | Enantiomers may exhibit different selectivity profiles for various targets. | The stereochemistry can influence interactions with off-target proteins. |
| Metabolism | The rate and pathway of metabolism may differ between enantiomers. | Metabolic enzymes can exhibit stereoselectivity. |
This table highlights the potential importance of stereochemistry for the biological activity of this compound. Experimental data is required to confirm these hypotheses.
Conformational Analysis and its Correlation with Activity
The relative orientation of the naphthalene ring, the acetamide moiety, and the chloroacetyl group would define the conformational landscape of the molecule. It is hypothesized that the molecule adopts a low-energy conformation that allows for optimal binding to its biological target. The bulky naphthalene group likely plays a significant role in the binding through hydrophobic and π-stacking interactions, while the acetamide portion can participate in hydrogen bonding. The chloroacetyl group is a reactive moiety and could be involved in covalent interactions with the target protein.
While direct experimental or computational studies on the conformational preferences of this compound are not publicly available, research on structurally related N-aryl acetamides has shown that the planarity of the acetamide group and the dihedral angle between the aromatic ring and the amide plane are important determinants of biological activity. Future computational studies, such as molecular mechanics or quantum chemical calculations, could elucidate the preferred conformations of this compound and provide insights into how its shape influences its biological function.
Pharmacophore Modeling for Analogues
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. There are currently no published pharmacophore models specifically developed for analogues of this compound.
However, based on the structure of the lead compound, a hypothetical pharmacophore model can be proposed. The key chemical features would likely include:
A hydrophobic feature: Represented by the naphthalene ring, which is crucial for van der Waals and hydrophobic interactions within a binding pocket.
A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group.
A hydrogen bond donor: The N-H group of the acetamide linkage.
An electrophilic feature: The carbon atom of the chloromethyl group, which could act as a Michael acceptor or an alkylating agent.
A database of analogues of this compound with their corresponding biological activities would be required to develop and validate a robust pharmacophore model. Such a model would be instrumental in designing new, potentially more potent analogues by guiding the selection of molecules for synthesis and biological testing. The model could be used for virtual screening of compound libraries to identify novel scaffolds that fit the pharmacophoric requirements.
While specific 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on this compound and its analogues are not available, such studies on other classes of compounds containing naphthalene or acetamide moieties have demonstrated the utility of this approach in understanding the structural requirements for activity. nih.gov For instance, 3D-QSAR studies on 1,2,3-triazole-based derivatives have provided valuable insights into their acetylcholinesterase inhibitory activity. nih.gov Similar computational approaches could be applied to the analogues of this compound to build predictive models for their biological activity.
Theoretical and Computational Chemistry Studies of 2 Chloro N 1 Naphthalen 2 Yl Ethyl Acetamide
Chemoinformatics and In Silico Drug Discovery Applications of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide
The application of computational methods is integral to modern drug discovery and development, offering a means to predict the properties of novel compounds, screen large virtual libraries, and design molecules with desired activities. For a compound such as this compound, a variety of chemoinformatics and in silico tools can be leveraged to explore its therapeutic potential. These approaches are broadly categorized into ligand-based and structure-based drug design, complemented by predictive models for pharmacokinetic properties.
Virtual Screening and Ligand-Based Drug Design (LBDD)
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, ligand-based drug design (LBDD) would be a primary approach, particularly when the three-dimensional structure of the biological target is unknown.
LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. These methods utilize the known activity of a set of molecules (a training set) to build a predictive model. If a series of acetamide (B32628) derivatives had known biological activity, pharmacophore modeling or quantitative structure-activity relationship (QSAR) models could be developed. For instance, a pharmacophore model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. This model could then be used to screen large virtual databases to identify other compounds, including novel analogues of this compound, that fit the pharmacophore and are therefore likely to be active.
Structure-Based Drug Design (SBDD) and Molecular Docking Simulations
When the 3D structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the characterization of the binding mode and the estimation of the binding affinity.
For this compound, molecular docking simulations could be performed against a relevant biological target. For example, acetamide derivatives have been investigated as potential inhibitors of enzymes such as cyclooxygenases (COX) or enzymes involved in neurodegenerative diseases. nih.govorientjchem.org In a typical molecular docking study, the 3D structure of this compound would be generated and optimized. The protein target would be prepared by adding hydrogen atoms and assigning partial charges. The docking algorithm would then explore various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy.
The results of such a simulation would provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the compound and the protein's amino acid residues. This information is invaluable for understanding the basis of its potential biological activity and for guiding the design of new analogues with improved potency and selectivity. For instance, a study on other acetamide derivatives identified key hydrogen bond interactions with amino acids like Arg120 and Tyr355 in the COX-2 active site. mdpi.com Similar interactions could be explored for this compound.
Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Value |
|---|---|
| Target Protein | Hypothetical Kinase XYZ |
| PDB ID | N/A |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bonds | 2 (with Asp145, Lys88) |
| Hydrophobic Interactions | Trp35, Leu132, Val198 |
| Pi-Stacking Interaction | With Phe144 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices).
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. biointerfaceresearch.com The resulting QSAR equation could highlight the key structural features that influence the activity of this class of compounds. For example, the model might reveal that increased hydrophobicity in a particular region of the molecule is correlated with higher potency.
Table 2: Hypothetical Descriptors and Biological Activity for a QSAR Study of this compound Analogues
| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | pIC50 |
|---|---|---|---|---|
| Analogue 1 | 3.5 | 247.72 | 29.1 | 6.2 |
| Analogue 2 | 3.8 | 261.75 | 29.1 | 6.5 |
| Analogue 3 | 3.2 | 233.69 | 38.3 | 5.9 |
| Analogue 4 | 4.1 | 275.78 | 29.1 | 6.8 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of information used in a QSAR study.
In Silico ADME Prediction and Computational Properties Relevant to Research Design
In addition to predicting biological activity, computational methods are widely used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. semanticscholar.orgnih.gov Poor pharmacokinetic profiles are a major cause of failure in drug development, and in silico ADME predictions can help to identify potential liabilities early in the discovery process. semanticscholar.org
For this compound, a variety of computational properties can be calculated to predict its drug-likeness and ADME profile. These properties are often guided by rules such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Da, a logP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Various software packages and online tools can predict a wide range of ADME-related properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial for research design, helping to decide whether a compound is likely to have favorable pharmacokinetics and is worth pursuing for further experimental testing.
Table 3: Predicted In Silico Properties for this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| XLogP3 | 3.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Lipinski's Rule of Five | Obeys (0 violations) |
| Aqueous Solubility (logS) | -4.2 |
| Blood-Brain Barrier Permeation | High |
Note: The predicted values are based on computational models and may not reflect experimental results.
Advanced Analytical Methodologies for Research on 2 Chloro N 1 Naphthalen 2 Yl Ethyl Acetamide
Chromatographic Techniques for Purity Assessment, Separation, and Isolation
Chromatography is an indispensable tool in the analysis of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide, enabling its separation from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity determination or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from any potential impurities.
For N-aryl acetamides, reversed-phase (RP) HPLC is the most common approach. sielc.com Method development typically begins with selecting a suitable stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic or phosphoric acid to improve peak shape and resolution. sielc.com Detection is commonly performed using a UV detector, as the naphthalene (B1677914) moiety provides strong chromophores, allowing for sensitive detection.
Validation of the developed method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ). A well-validated method ensures that the purity of different batches of the compound can be determined with high confidence.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), serves as a complementary technique to HPLC for purity assessment. It is particularly useful for identifying volatile or semi-volatile impurities that may be present in a sample of this compound. The compound itself may have limited volatility, potentially requiring high inlet temperatures or derivatization to be amenable to GC analysis.
GC analysis can provide information on residual solvents from the synthesis or purification process. When coupled with a mass spectrometer, GC-MS allows for the tentative identification of unknown impurities based on their mass spectra and fragmentation patterns. nih.gov The NIST Mass Spectrometry Data Center provides reference data that can aid in the identification of related substances. nih.gov
Chiral Chromatography for Enantiomeric Purity Determination
The structure of this compound contains a chiral center at the ethyl-substituted carbon attached to the nitrogen atom. This means the compound can exist as a pair of enantiomers (R and S forms). In many research contexts, particularly those involving biological systems, it is critical to work with a single enantiomer or to know the enantiomeric ratio of a racemic mixture.
Chiral chromatography, most commonly chiral HPLC, is the definitive method for separating and quantifying enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.net The development of a chiral separation method involves screening various CSPs and mobile phases (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) to find conditions that provide baseline resolution of the two enantiomers. researchgate.net
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) or similar |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Contexts
Spectroscopic methods are essential for confirming the chemical structure of synthesized this compound and for studying its role in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) in Mechanistic and Purity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation.
¹H NMR provides detailed information about the number and types of protons in the molecule, as well as their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene ring, a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) protons, a singlet for the chloromethyl (CH₂Cl) protons, and a broad signal for the amide (NH) proton.
¹³C NMR provides information on the carbon framework of the molecule. A distinct signal is expected for each unique carbon atom, including those in the naphthalene ring, the carbonyl group, the chloromethyl carbon, and the two carbons of the N-ethyl group.
2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals proton-proton couplings (e.g., between the CH and CH₃ protons of the ethyl group), while HSQC correlates each proton signal with its directly attached carbon atom, confirming assignments made in the 1D spectra.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | 7.2 - 8.0 | Multiplet |
| Amide-NH | ~8.5 | Broad Singlet |
| N-CH-CH₃ | ~5.3 | Quartet |
| CH₂-Cl | ~4.1 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 |
| Naphthalene-C | 123 - 138 |
| N-CH-CH₃ | ~50 |
| CH₂-Cl | ~43 |
Mass Spectrometry (MS, HRMS, MS/MS) in Metabolite Identification and Reaction Monitoring
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns.
MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. For C₁₄H₁₄ClNO, the expected monoisotopic mass is approximately 247.0764 g/mol . The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming its chemical formula with a high degree of certainty.
Tandem Mass Spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions. This provides valuable structural information and can be used to monitor specific reactions by tracking the appearance of a product or disappearance of a reactant. In metabolic studies, MS/MS is crucial for identifying metabolites by comparing their fragmentation patterns to that of the parent compound. Common fragmentation pathways for this compound would likely involve cleavage of the amide bond and loss of the chloroacetyl group.
Table 5: Expected Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | [C₁₄H₁₄ClNO]⁺ | 247/249 |
| [M - CH₂Cl]⁺ | [C₁₃H₁₂NO]⁺ | 198 |
| [M - COCH₂Cl]⁺ | [C₁₂H₁₂N]⁺ | 170 |
| [C₁₀H₇CHCH₃]⁺ | Naphthalen-2-ylethyl cation | 155 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Spectroscopic techniques are fundamental for identifying the key chemical features of a molecule. Infrared (IR) spectroscopy is unparalleled for the identification of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic conjugation within the structure.
Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of chemical bonds within this compound. The IR spectrum is expected to display distinct absorption bands corresponding to its primary functional groups: the secondary amide, the naphthalene ring, the alkyl chain, and the carbon-chlorine bond. Based on data from analogous compounds, such as 2-chloro-N-(naphthalen-2-yl)acetamide, the key vibrational frequencies can be predicted. ijpsr.info The N-H stretching vibration of the secondary amide typically appears as a sharp band, while the amide C=O stretch (Amide I band) is a strong, prominent absorption. The N-H bending vibration (Amide II band) is also a characteristic feature. Aromatic C-H stretching and C=C bending vibrations from the naphthalene ring, along with the C-Cl stretching frequency, would also be present.
Interactive Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amide | N-H Stretch | 3300 - 3250 | Medium-Sharp |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium |
| Alkyl | C-H Stretch | 2980 - 2850 | Medium |
| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Strong |
| Aromatic | C=C Bending | 1600 - 1450 | Medium-Weak |
| Alkyl | C-H Bend | 1470 - 1350 | Variable |
| Halogenated Alkane | C-Cl Stretch | 800 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the extensive π-electron system of the naphthalene moiety. Naphthalene itself exhibits strong absorptions due to π→π* transitions. The attachment of the N-ethylacetamide substituent may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and an increase or decrease in molar absorptivity (hyperchromic or hypochromic effect) due to electronic interactions with the aromatic ring. The solvent used for analysis can also influence the spectrum's characteristics.
Crystallographic Techniques for Solid-State Structure Analysis
Crystallographic methods provide definitive information about the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding a molecule's structure and physical properties.
Single Crystal X-ray Diffraction (SXRD) for Definitive Structural Assignment
Single Crystal X-ray Diffraction (SXRD) stands as the gold standard for the unambiguous determination of molecular structure. researchgate.net This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. For this compound, an SXRD analysis would provide precise data on:
Connectivity: Confirming the covalent bonding framework of the molecule.
Bond Lengths and Angles: Providing exact measurements for every bond and angle, offering insight into the molecular geometry.
Conformation: Determining the spatial orientation of the chloroacetamide group relative to the ethyl substituent and the naphthalene ring.
Stereochemistry: If the compound is chiral (due to the stereocenter at the ethyl group), SXRD can determine its absolute configuration.
Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice through forces like hydrogen bonding (e.g., between the amide N-H and C=O groups) and van der Waals interactions.
While a published crystal structure for this specific compound is not available, SXRD remains the definitive method for its structural elucidation in the solid state. mdpi.com
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is an essential technique for analyzing polycrystalline solids. Instead of a single crystal, a fine powder of the material is used, which contains crystallites in numerous orientations. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase.
The primary application of PXRD in the study of this compound would be in the investigation of polymorphism. omicsonline.org Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties, including melting point, solubility, and stability. Such variations are critically important, particularly in the pharmaceutical industry. omicsonline.org By using PXRD, one can:
Identify the crystalline form of a synthesized batch.
Detect the presence of different polymorphs in a mixture.
Monitor phase transitions that may occur under different conditions (e.g., temperature, pressure, or humidity).
Ensure batch-to-batch consistency in the solid-state form of the compound.
Each polymorph of this compound would produce a unique PXRD pattern, characterized by the specific positions (2θ angles) and relative intensities of the diffraction peaks.
Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, offering powerful solutions for analyzing complex mixtures. nih.govamazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally well-suited technique for the analysis of this compound. kuleuven.be In this method, a liquid chromatograph first separates the compound from impurities, starting materials, or byproducts. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing molecular weight and structural information. The application of LC-MS/MS, as demonstrated in the analysis of the related compound 2-(1-naphthyl)acetamide, allows for highly selective and sensitive quantification and confirmation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. For a molecule like this compound, its suitability would depend on the compound's volatility and thermal stability. If it can be vaporized without decomposition, GC-MS can provide excellent separation and identification based on its mass spectrum and retention time. ijpsr.info
These hyphenated methods are invaluable for:
Reaction Monitoring: Tracking the progress of the synthesis of this compound by measuring the consumption of reactants and the formation of the product over time.
Purity Assessment: Identifying and quantifying impurities in the final product with high sensitivity.
Degradation Studies: Analyzing the compound's stability under various stress conditions by identifying any degradation products that form.
Interactive Table: Application of Hyphenated Techniques for Analysis
| Technique | Separation Principle | Detection Principle | Primary Application for this compound |
| LC-MS | Liquid Chromatography (e.g., Reverse Phase) | Mass Spectrometry | Purity analysis, reaction monitoring, identification of non-volatile impurities. |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile impurities, purity assessment (if thermally stable). |
| LC-UV | Liquid Chromatography | UV-Vis Spectroscopy | Quantitative analysis, purity checks by monitoring the naphthalene chromophore. |
Future Directions and Emerging Research Avenues for 2 Chloro N 1 Naphthalen 2 Yl Ethyl Acetamide
Development of Novel Synthetic Strategies and Analogues with Enhanced Specificity
The future development of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide and its derivatives will likely focus on creating more efficient and specific synthetic methodologies. The existing synthesis of related N-aryl chloroacetamides often involves the chloroacetylation of an appropriate aryl amine. researchgate.netijpsr.info However, there is considerable scope for innovation.
Key research avenues include:
Stereoselective Synthesis: Given that the ethylacetamide portion of the molecule contains a chiral center, developing synthetic routes that can selectively produce the (R)- or (S)-enantiomer is crucial. The biological activity of chiral molecules is often enantiomer-dependent, and stereochemical purity can be critical for achieving high target specificity and potency.
Analogue Libraries: The reactive nature of the chlorine atom in the chloroacetamide group makes it an ideal handle for nucleophilic substitution reactions. researchgate.net This allows for the systematic synthesis of a diverse library of analogues. Future work should explore substituting the chloro group with various nucleophiles (amines, thiols, alkoxides) to modulate the compound's physicochemical properties and biological activity.
Structural Modifications (SAR Studies): A comprehensive Structure-Activity Relationship (SAR) study is warranted. This would involve modifying the naphthalene (B1677914) ring with different substituents or replacing it entirely with other heterocyclic or aromatic systems. Such studies would provide valuable insights into the structural requirements for desired biological effects.
| Proposed Synthetic Modification | Rationale | Potential Synthetic Approach |
| Stereoselective Synthesis | Isolate specific enantiomers to evaluate differential biological activity and enhance target specificity. | Asymmetric synthesis using chiral catalysts or resolution of racemic mixtures. |
| Nucleophilic Substitution at Chloro Group | Create a diverse library of analogues with varied physicochemical properties (e.g., solubility, polarity). researchgate.net | Reaction with various amines, thiols, or alcohols to displace the chloride ion. |
| Naphthalene Ring Functionalization | Modulate electronic properties and steric bulk to optimize binding interactions with biological targets. | Electrophilic aromatic substitution on the naphthalene core (e.g., nitration, halogenation) prior to amide formation. |
| Bioisosteric Replacement of Naphthalene | Explore alternative scaffolds to improve properties like metabolic stability or to discover novel biological activities. | Synthesis of chloroacetamide derivatives using other aromatic amines (e.g., quinoline, indole, benzothiazole). researchgate.net |
Exploration of Additional Biological Targets and Therapeutic Areas
While initial research into related compounds has suggested potential antimicrobial and anticancer activities, the full therapeutic potential of this compound remains largely unexplored. ijpsr.info Future research should broaden the scope of biological screening to identify novel targets and disease areas where this chemical scaffold could be effective.
Emerging research directions include:
Antiproliferative and Anticancer Studies: Building on findings for related N-(naphthalen-2-yl)acetamide derivatives that show activity against cancer cell lines, this specific compound should be evaluated. nih.gov One study found that a related molecule was most active against nasopharyngeal carcinoma, causing an accumulation of cells in the S phase of the cell cycle. nih.gov A thorough investigation into its effects on various cancer cell lines, its mechanism of action, and its potential for inducing cell cycle arrest or apoptosis is a high-priority research avenue.
Neuropharmacology: Derivatives of the isomeric 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide have shown promise in animal models for anti-Parkinson's effects, suggesting a role in dopamine regulation or neuroprotection. This opens a compelling avenue to investigate the potential of the naphthalen-2-yl isomer in the context of neurodegenerative diseases.
Enzyme Inhibition: The ability of chloroacetamides to modulate the activity of specific enzymes is a known characteristic. Future studies should employ broad-panel enzyme screening assays to identify specific kinases, proteases, or metabolic enzymes that are inhibited by this compound, which could lead to new therapeutic strategies for a range of disorders.
| Potential Therapeutic Area | Rationale Based on Related Compounds | Suggested Research Approach |
| Oncology | N-(naphthalen-2-yl)acetamide derivatives show antiproliferative activity against human cancer cell lines. nih.gov | In vitro screening against a panel of cancer cells (e.g., nasopharyngeal, lung, hepatoma); cell cycle analysis and apoptosis assays. nih.gov |
| Neurodegenerative Diseases | Isomeric derivatives have demonstrated potential anti-Parkinson's activity in animal models. | Evaluation in cellular and animal models of Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions. |
| Infectious Diseases | N-aryl 2-chloroacetamides are known to possess antimicrobial and antifungal properties. ijpsr.info | Minimum Inhibitory Concentration (MIC) assays against a broad spectrum of pathogenic bacteria and fungi. |
| Metabolic Disorders | Chloroacetamide compounds can modulate the activity of enzymes involved in metabolic pathways. | Screening against key metabolic enzymes; in vivo studies in models of metabolic disease. |
Integration with Advanced Chemical Biology Techniques
The presence of a reactive chloroacetyl group makes this compound an excellent candidate for the application of advanced chemical biology techniques. This functional group can act as a covalent probe, enabling the identification and validation of its direct biological targets.
Future research should leverage techniques such as:
Activity-Based Protein Profiling (ABPP): ABPP can be used to identify the cellular targets of the compound. By developing probes based on the this compound scaffold, researchers can covalently label target proteins in complex biological systems.
Chemical Proteomics: Analogues of the compound could be synthesized with an enrichment tag (e.g., biotin) or a "clickable" moiety (e.g., an alkyne or azide). These probes could be used to pull down binding partners from cell lysates, which can then be identified using mass spectrometry to reveal the compound's interactome.
Target Validation: Once potential targets are identified, techniques like cellular thermal shift assays (CETSA) can be used to confirm direct engagement between the compound and the target protein within a cellular context.
| Technique | Objective | Required Tool/Modification | Expected Outcome |
| Activity-Based Protein Profiling (ABPP) | Identify enzyme classes that are covalently modified by the compound. | Use of the parent compound or a tagged analogue in competitive or direct labeling experiments. | A profile of protein targets, providing insight into the mechanism of action. |
| Chemical Proteomics (Pull-down Assays) | Isolate and identify specific protein binding partners. | Synthesis of a biotinylated or "clickable" analogue of the parent compound. | Unbiased identification of direct and indirect cellular targets via mass spectrometry. |
| Cellular Thermal Shift Assay (CETSA) | Confirm direct target engagement in intact cells. | The unmodified parent compound. | A shift in the thermal stability of a target protein upon compound binding, validating the interaction. |
Investigations into Environmental Fate and Biodegradation from a Research Perspective
A comprehensive understanding of the environmental impact of a chemical is critical. For this compound, there is currently a lack of data on its persistence, mobility, and degradation pathways. Future research from an academic perspective should address these knowledge gaps.
Key areas for investigation include:
Abiotic Degradation: Studies should be conducted to determine the compound's stability against hydrolysis at different pH levels and its susceptibility to photolysis in aqueous environments. researchgate.net The naphthalene core suggests it may absorb UV radiation, making photodegradation a potentially significant transformation pathway. nih.gov
Biodegradation: The biodegradability of the compound in relevant environmental matrices like soil and water should be assessed using standardized test systems. nih.gov While the chloroacetamide moiety can be metabolized, the naphthalene structure is a polycyclic aromatic hydrocarbon (PAH), which can be persistent. walisongo.ac.idecetoc.org
Metabolite Identification: A crucial aspect of environmental fate studies is the identification of major degradation products. Both biotic and abiotic processes could lead to the formation of metabolites whose toxicity and persistence may differ from the parent compound. nih.govwalisongo.ac.id For instance, photodegradation of naphthalene can produce more toxic oxygenated byproducts. nih.gov
| Environmental Aspect | Research Question | Proposed Experimental Approach |
| Hydrolytic Stability | How stable is the compound in water at various pH values? | OECD Guideline 111: Hydrolysis as a Function of pH. |
| Photodegradation | Does the compound degrade when exposed to sunlight in water? researchgate.net | OECD Guideline 316: Phototransformation of Chemicals in Water. |
| Aerobic Biodegradation | Is the compound biodegradable by microorganisms in soil and water under aerobic conditions? | OECD Guideline 301: Ready Biodegradability; OECD 309: Aerobic Mineralisation in Surface Water. |
| Metabolite Identification | What are the major transformation products formed during degradation? nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of samples from degradation experiments. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide, and how can reaction efficiency be monitored?
- Methodology :
- Route 1 : React 1-(naphthalen-2-yl)ethylamine with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Stir at 0°C for 1 hour, then at room temperature for 3–5 hours. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Route 2 : Use a nucleophilic substitution approach by substituting the chlorine atom in 2-chloroacetamide derivatives with amine-containing precursors under reflux conditions (e.g., in THF with K₂CO₃).
- Efficiency Tracking : Use HPLC (C18 column, acetonitrile/water gradient) to quantify yield and purity. Compare spectroscopic data (¹H NMR: δ 7.8–7.2 ppm for naphthalene protons; IR: 1650 cm⁻¹ for C=O stretch) with literature .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
¹H/¹³C NMR : Confirm the naphthalene moiety (aromatic protons at δ 7.2–8.5 ppm) and the ethylacetamide chain (δ 1.5–2.0 ppm for CH₃, δ 4.2–4.5 ppm for CH₂Cl) .
Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₄H₁₄ClNO: 247.07 g/mol; observed m/z 248.07 [M+H]⁺).
X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with structurally similar compounds (e.g., N-(2,6-dichlorophenyl)-2-(naphthalen-1-yl)acetamide ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chlorine atom in nucleophilic substitution reactions?
- Approach :
- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate the electron density around the chlorine atom. A lower LUMO energy (-1.5 to -2.0 eV) indicates higher susceptibility to nucleophilic attack .
- Simulate reaction pathways (e.g., SN2 mechanisms) with Gaussian or ORCA software. Compare activation energies for substitutions with amines vs. thiols .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) but another shows no effect:
Replicate Assays : Use standardized protocols (e.g., CLSI guidelines) with identical bacterial strains (e.g., E. coli ATCC 25922).
Structural Verification : Confirm batch purity via HPLC (>95%) to rule out degradation products.
Solubility Adjustments : Test activity in DMSO vs. aqueous buffers; poor solubility may mask efficacy .
Q. How can researchers optimize regioselectivity in derivatives synthesized from this compound?
- Tactics :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the naphthalene ring to steer electrophilic substitutions to specific positions.
- Catalytic Systems : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with pyridine ligands) to functionalize the ethylacetamide chain selectively .
- Analysis : Monitor regioselectivity via LC-MS/MS and compare with computational predictions (e.g., Fukui indices for electrophilic sites) .
Data Interpretation & Validation
Q. What are the best practices for interpreting conflicting spectroscopic data (e.g., NMR shifts) across studies?
- Resolution Steps :
Solvent Effects : Note solvent dependencies (e.g., δ shifts of ±0.1 ppm in CDCl₃ vs. DMSO-d₆).
Dynamic Effects : Check for rotameric equilibria in the acetamide group (e.g., split signals for NH protons at δ 6.5–7.0 ppm) .
Referencing : Align data with PubChem or CAS entries (e.g., CAS RN 1131-01-7 for analogous chloroacetamides) .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Protocol :
- Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (e.g., new peaks at RRT 0.8–1.2).
- Mechanistic Insight : Identify degradation products (e.g., hydrolysis to N-[1-(naphthalen-2-yl)ethyl]acetamide via LC-HRMS) .
Biological & Pharmacological Applications
Q. What in vitro assays are suitable for screening this compound’s anticancer potential?
- Assay Design :
Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
Apoptosis Markers : Quantify caspase-3/7 activity via fluorometric kits.
Target Identification : Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR) using the compound’s 3D structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
